1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
[benzotriazol-1-yl(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3Si2/c1-17(2,3)13(18(4,5)6)16-12-10-8-7-9-11(12)14-15-16/h7-10,13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDUAMLGKQKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248496 | |
| Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122296-01-9 | |
| Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122296-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
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Formation of Sodium Benzotriazolide : Benzotriazole is deprotonated using sodium hydride (NaH) or sodium metal in THF, generating a reactive nucleophile.
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Nucleophilic Substitution : The sodium salt reacts with bis(trimethylsilyl)methyl chloride via an S2 mechanism. Steric hindrance from the bulky bis(trimethylsilyl) group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (50–60°C) compared to mono-silylated derivatives.
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Workup and Purification : The product is isolated via aqueous extraction and purified via column chromatography (silica gel, hexane/ethyl acetate). Yield improvements (65–75%) are achieved using excess alkylating agent (1.5–2.0 equiv).
Key Challenges :
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Steric Effects : The bis(trimethylsilyl) group reduces electrophilicity at the methyl carbon, necessitating higher temperatures.
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Byproduct Formation : Competing O-alkylation is mitigated by strict anhydrous conditions.
Silylative Coupling Using Trimethylsilyl Grignard Reagents
An alternative approach employs trimethylsilyl Grignard reagents (e.g., MeSiMgBr) to silylate pre-functionalized benzotriazole intermediates. This method is advantageous for introducing multiple silyl groups sequentially.
Procedure Overview
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Synthesis of 1-(Chloromethyl)-1H-benzotriazole : Benzotriazole reacts with paraformaldehyde and HCl gas in dioxane, yielding 1-(chloromethyl)-1H-benzotriazole.
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Grignard Silylation : The chloromethyl intermediate is treated with MeSiMgBr in diethyl ether at −78°C, followed by warming to room temperature.
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Quenching and Isolation : The reaction is quenched with ammonium chloride, and the product is extracted into dichloromethane.
Advantages :
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Enables stepwise silylation for asymmetric derivatives.
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Higher functional group tolerance compared to direct alkylation.
Limitations :
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Low yields (40–50%) due to competing decomposition of the Grignard reagent.
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Requires strict temperature control to prevent side reactions.
Radical-Mediated Silylation Strategies
Emerging methodologies leverage benzotriazole’s role as a radical precursor. Photoredox catalysis facilitates the generation of silyl radicals, which add to the benzotriazole scaffold.
Experimental Protocol
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Radical Initiation : A mixture of benzotriazole, bis(trimethylsilyl)methane, and a photocatalyst (e.g., Ir(ppy)) is irradiated with blue LEDs under nitrogen.
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Radical Trapping : The silyl radical abstracts a hydrogen atom from benzotriazole, forming a benzotriazolyl radical that couples with a second silyl group.
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Product Isolation : Chromatographic purification affords the target compound in moderate yields (55–60%).
Critical Parameters :
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Catalyst Loading : 2–5 mol% Ir(ppy) optimizes yield.
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Solvent Choice : Acetonitrile enhances radical stability compared to THF.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Scalability | Key Advantages |
|---|---|---|---|---|
| Alkylation with Halides | 65–75 | 12–24 h | High | Straightforward, minimal purification |
| Grignard Silylation | 40–50 | 6–8 h | Moderate | Stepwise functionalization |
| Radical-Mediated | 55–60 | 4–6 h | Low | Avoids strong bases |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
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H NMR : The benzotriazole protons resonate as a multiplet at δ 7.2–7.8 ppm, while the bis(trimethylsilyl)methyl group shows a singlet for the CH unit at δ 1.2–1.5 ppm.
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C NMR : The quaternary silicon-bearing carbon appears at δ 18–20 ppm, with trimethylsilyl carbons at δ 0.5–1.0 ppm.
X-ray Crystallography :
Crystalline derivatives exhibit planar benzotriazole rings with dihedral angles of 85–90° between the silyl methyl groups and the heterocycle, confirming steric crowding .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as alkoxides or amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
Applications in Synthetic Chemistry
Versatile Reagent : 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole serves as a reagent in various organic transformations. It can facilitate the formation of carbon-carbon bonds through cross-coupling reactions and is particularly useful in synthesizing functionalized organic compounds. For example, it has been employed in the synthesis of 1-vinyl-1,2,4-triazoles via fluoride-catalyzed reactions with carbonyl compounds .
Protection of Functional Groups : The trimethylsilyl group is widely used for protecting functional groups during multi-step syntheses. The compound's ability to temporarily mask reactive sites allows for selective reactions without interfering with other functional groups present in the molecule.
Applications in Materials Science
Polymer Chemistry : The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties. Its use in siloxane-based polymers has been reported to improve resistance to thermal degradation and oxidation .
Nanocomposites : Research indicates that this compound can be utilized as a coupling agent in the preparation of nanocomposites. By modifying the surface properties of nanoparticles, it aids in achieving better dispersion within polymer matrices, leading to improved mechanical and thermal properties of the final materials .
Biological Applications
Coordination Chemistry : The compound has been studied for its role as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in developing new catalysts and materials for biological applications. For instance, studies have shown that benzotriazole derivatives can act as ligands for copper complexes that exhibit promising biological activities .
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This potential application is being explored further for developing new antimicrobial agents against resistant strains of bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates or facilitate the formation of new chemical bonds. The benzotriazole ring can also participate in π-π stacking interactions, enhancing the compound’s reactivity and stability in certain environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole, the following table compares it with structurally related benzotriazole derivatives:
Notes:
- Molecular Weight: The bis(trimethylsilyl)methyl derivative has a higher molecular weight (~323.6 g/mol) compared to analogs with single silyl or non-silyl substituents.
- In contrast, the mono-silyl derivative () participates efficiently in acyl chloride reactions due to balanced steric and electronic effects.
- Synthetic Utility : Ether-linked derivatives () exhibit lower melting points and simpler purification, whereas nitroimidazole hybrids () show higher melting points due to hydrogen-bonding interactions.
Key Research Findings:
Steric and Electronic Effects: The bis(trimethylsilyl)methyl group’s steric bulk may reduce nucleophilic substitution rates compared to less hindered analogs like 1-(1,4-dioxan-2-yl)-benzotriazole . Silyl groups enhance thermal stability and solubility in nonpolar solvents, making such derivatives useful in reactions requiring anhydrous conditions .
Synthetic Applications: Mono-silyl benzotriazoles (e.g., 1-[(trimethylsilyl)methyl]-benzotriazole) are pivotal in constructing trisubstituted phenols via [1+2+3] annulation, a method adaptable to bis-silyl analogs with modified conditions .
Commercial Availability :
- Specialty benzotriazole derivatives, including silyl-containing variants, are marketed by suppliers like CymitQuimica, indicating industrial relevance .
Biological Activity
1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound with notable biological activities. This compound belongs to the benzotriazole family, which is recognized for its diverse applications in medicinal chemistry and material science. The biological potential of this compound is largely attributed to its ability to interact with various molecular targets, influencing biochemical pathways.
Chemical Structure and Properties
The molecular structure of this compound features two trimethylsilyl groups attached to a benzotriazole moiety. This configuration enhances its stability and reactivity, making it a valuable candidate for biological studies.
| Property | Details |
|---|---|
| Molecular Formula | C12H18N4Si2 |
| Molecular Weight | 298.44 g/mol |
| CAS Number | 122296-01-9 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds possess efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bulky hydrophobic groups in the structure may enhance this activity by facilitating better interaction with microbial membranes .
Anticancer Activity
Benzotriazole derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results against breast and colon cancer cells .
The mechanism of action involves the formation of stable complexes with metal ions, which can modulate various biochemical pathways. The benzotriazole moiety can also interact with nucleic acids and proteins, potentially disrupting cellular functions critical for pathogen survival or cancer cell proliferation .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of benzotriazole derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzotriazole derivatives revealed that specific compounds could reduce cell viability in human cancer cell lines by over 70% at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds activated apoptotic pathways, leading to increased cell death in treated cells .
Comparative Analysis with Similar Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
